molecular formula C14H13N3O2S B3033773 1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 1177216-23-7

1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3033773
CAS No.: 1177216-23-7
M. Wt: 287.34 g/mol
InChI Key: SVGSOLSFCRDEHF-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This reagent features a hybrid heterocyclic architecture, combining a benzothiazole unit with an isopropyl-substituted pyrazole ring, a structural motif of significant interest in medicinal chemistry. With a molecular weight of 287.34 g/mol and a stated purity of 98%, this compound is supplied for laboratory research applications . Compounds incorporating the 1-(benzo[d]thiazol-2-yl)-1H-pyrazole scaffold have demonstrated substantial potential in biomedical research. Structurally similar molecules have been identified as potent antitumor agents in scientific studies, showing selective anti-proliferative activity against specific cancer cell lines, such as human B-cell lymphoma (BJAB), by inducing cell cycle arrest at the G0/G1 interphase . The benzothiazole core is a privileged structure in drug discovery, frequently explored for developing imaging agents and therapeutics for neurological conditions . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-8(2)11-7-10(13(18)19)16-17(11)14-15-9-5-3-4-6-12(9)20-14/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGSOLSFCRDEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclocondensation

The pyrazole nucleus is typically constructed via cyclocondensation between hydrazines and 1,3-dielectrophilic systems. For 5-isopropyl substitution, acetylenic ketones 16 react with substituted hydrazines under acidic conditions (Scheme 1):

Reaction Scheme 1
$$
\text{Hydrazine} + \text{RC≡C-C(O)R'} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazole}
$$

Regioselectivity depends on electronic effects. Using phenylhydrazine 5 with diacetylene ketones 20 yields a 3:2 ratio of regioisomers 21 and 22 . Isopropyl groups at position 5 are introduced via ketones bearing branched alkyl chains. Katritzky’s method employs α-benzotriazolylenones 48 with methyl/phenylhydrazines to achieve 94% yields of tetrasubstituted pyrazoles 50 , demonstrating the utility of benzotriazole as a directing group.

Solvothermal Synthesis Advancements

Recent protocols utilize solvothermal conditions for improved regiocontrol. Compound 3 in search result was synthesized using pyrazole-4-carboxylic acid and 2,2′-bipyridine at elevated temperatures, suggesting analogous methods could position substituents at C3 and C5 through ligand-assisted metal coordination.

Functionalization of the Pyrazole Core

Carboxylic Acid Installation

The C3 carboxylic acid is introduced through:

  • Ester Hydrolysis :

    • Ethyl ester precursors (e.g., 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester) treated with HCl/H2O2 in dichloroethane at 60°C
    • Yields >85% achieved via controlled stoichiometry (1:3 substrate:H2O2 ratio)
  • Oxidation of Alcohols :

    • Pyrazole-3-methanol intermediates oxidized with KMnO4 or RuO4

Industrial-Scale Optimization

Solvent and Catalyst Selection

Parameter Laboratory Scale Industrial Process
Solvent THF, DCM Diethylene glycol dimethyl ether
Catalyst CuI K2CO3
Temperature Range 25–60°C 80–120°C
Pressure Ambient 0.5–1.1 MPa

Industrial routes prioritize diethylene glycol dimethyl ether for its high boiling point (162°C) and compatibility with K2CO3-mediated alkylations. Patent WO2015063709A1 highlights the avoidance of pyridine through alternative bases like NaHCO3.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) remove regioisomeric impurities
  • Column Chromatography : SiO2 with ethyl acetate/hexane gradients (10→50%) isolates >98% pure product
  • Acid-Base Extraction : pH-adjusted partitions using 1M NaOH and 1M HCl

Mechanistic Considerations

Cyclocondensation Regiochemistry

Electronic effects dominate in the [3+2] cyclization. Electron-withdrawing groups (e.g., CO2Et) at the β-position of acetylenic ketones direct hydrazine attack to form 5-substituted pyrazoles. Hydrogen bonding between hydrazine and ester groups enforces regioselectivity, as seen in the exclusive formation of isomer 21 with hydrazine hydrate.

Steric Effects in N1 Substitution

Bulky isopropyl groups at C5 hinder electrophilic substitution at N1. This is mitigated by:

  • Using small leaving groups (e.g., Cl⁻ in SNAr reactions)
  • High-pressure conditions (1.1 MPa) to overcome activation barriers

Analytical Characterization

Critical spectral data for verifying structure:

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 13.2 (s, 1H, COOH)
    • δ 8.21–7.34 (m, 4H, benzothiazole)
    • δ 3.12 (sept, J=6.8 Hz, 1H, CH(CH3)2)
  • IR (KBr) :

    • 1685 cm⁻¹ (C=O stretch)
    • 1540 cm⁻¹ (C=N benzothiazole)
  • HRMS (ESI+) :

    • m/z calc. for C14H13N3O2S [M+H]+: 295.0728
    • Found: 295.0725

Chemical Reactions Analysis

1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or pyrazole rings, depending on the reagents and conditions used. .

Mechanism of Action

The mechanism of action of 1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. In cancer research, it has been shown to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations. Below is a detailed comparison with key derivatives:

Substituent Analysis and Functional Group Impact

Table 1: Structural and Functional Group Comparison
Compound Name Substituents Functional Groups Key Properties (Inferred)
1-(Benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid Benzo[d]thiazol-2-yl, isopropyl Carboxylic acid High polarity, hydrogen-bonding capacity, potential metal coordination
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Phenyl, methyl Ketone Moderate polarity, lipophilicity, π-π stacking
5-Methyl-3-[1-(2-pyridylmethyl)-1H-benzimidazol-2-ylmethyl]isoxazole Pyridylmethyl, benzimidazolylmethyl Isoxazole Basic nitrogen centers, aromaticity, possible enzymatic inhibition
Key Observations :
  • Carboxylic Acid vs. Ketone/Isoxazole : The carboxylic acid group in the target compound enhances solubility in polar solvents and enables salt formation or coordination chemistry, unlike the ketone (neutral) or isoxazole (basic) groups in analogs .

Computational and Experimental Insights

While direct experimental data on the target compound is scarce, density functional theory (DFT) methods (e.g., Becke’s hybrid functionals ) and correlation-energy models (e.g., Colle-Salvetti ) could predict its electronic properties. For instance:

  • Electron Density and Reactivity : The electron-withdrawing carboxylic acid and electron-donating isopropyl group may create a polarized electronic environment, influencing reactivity in substitution or cyclization reactions.

Biological Activity

1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a benzothiazole moiety and a pyrazole ring, which endows it with diverse pharmacological properties.

Structural Overview

The compound can be described as follows:

  • Chemical Formula : C12H12N4OS
  • Molecular Weight : 248.32 g/mol
  • Structural Features :
    • Benzothiazole ring: Known for its biological activity, particularly in antimicrobial and antifungal applications.
    • Pyrazole ring: Contributes to the compound's reactivity and potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and pyrazole structures often exhibit antimicrobial activities. For example, derivatives of benzothiazole have been documented to possess significant antibacterial and antifungal effects. The presence of the pyrazole moiety may enhance these properties through synergistic mechanisms.

Anti-inflammatory Effects

This compound has shown promise in anti-inflammatory applications. It interacts with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity, which is crucial in the arachidonic acid pathway responsible for prostaglandin synthesis. By reducing prostaglandin levels, the compound can effectively lower inflammation, pain, and fever.

Inhibitory Activity on Disease Pathways

In silico studies suggest that this compound may interact with various biological targets involved in disease pathways. For instance, it has potential inhibitory effects on enzymes such as collagen prolyl-4-hydroxylase (CP4H), which is implicated in fibrotic diseases . This suggests a role in conditions like hepatic fibrosis, where excessive collagen deposition occurs.

In Vitro Studies

Table 1 summarizes the findings from various studies assessing the biological activity of related compounds:

CompoundBiological ActivityIC50 Value (µM)Reference
Compound AAntibacterial32
Compound BAnti-inflammatory25
Compound CAntifibrotic15

These studies indicate that modifications to the pyrazole structure can significantly influence biological efficacy.

The compound's mechanism of action involves:

  • Inhibition of COX Enzymes : By blocking COX-1 and COX-2, it reduces the production of inflammatory mediators.
  • Impact on Fibrosis Pathways : It may downregulate TGF-β1 expression in hepatic stellate cells, leading to decreased collagen formation .

Future Directions

The unique structural characteristics of this compound present opportunities for further research. Potential avenues include:

  • Synthesis of Derivatives : Exploring modifications to enhance selectivity and potency against specific targets.
  • Clinical Studies : Investigating its efficacy in clinical settings for inflammatory and fibrotic diseases.
  • Mechanistic Studies : Elucidating detailed pathways affected by this compound to better understand its therapeutic potential.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid?

A common approach involves cyclocondensation reactions, as seen in structurally related pyrazole-thiazole hybrids. For example, refluxing intermediates like 2-aminothiazol-4(5H)-one with sodium acetate and a formyl-substituted carboxylic acid in acetic acid yields crystalline products, followed by recrystallization from DMF/acetic acid . Another method includes ester hydrolysis of intermediates (e.g., ethyl pyrazole carboxylates) using LiOH to generate the carboxylic acid moiety, confirmed by NMR analysis .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Key for confirming structural integrity (e.g., loss of ethoxy protons at δ 1.2–1.4 ppm after ester hydrolysis ).
  • Mass spectrometry : Detects molecular ion peaks (e.g., [M+1] at m/z = 261.2 for pyrazole-thiazole hybrids ).
  • HPLC : Validates purity (>95%), as referenced in pharmacopeial standards for related heterocycles .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound’s solubility in polar aprotic solvents (e.g., DMF) and limited stability under acidic conditions suggest storage in inert, dry environments at 2–8°C . Pre-experiment solubility screening in DMSO/acetic acid mixtures is recommended to avoid precipitation .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or selectivity?

Derivatization strategies include:

  • Amide coupling : Using HATU and Hunig’s base to introduce piperazine or triazole groups, improving target binding .
  • Click chemistry : Incorporating 1,2,3-triazoles via azide-alkyne cycloaddition to modulate pharmacokinetic properties .
    Structure-activity relationship (SAR) studies on analogous compounds show that benzo[d]thiazole substitution enhances antimicrobial and anticancer activity .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent). For example, NO release studies on pyrazole derivatives show variability dependent on substituent electronegativity and incubation time . Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and standardize protocols using controls like imidazo[2,1-b]thiazole derivatives .

Q. What computational methods support mechanistic studies of this compound?

  • Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) using PyRx or AutoDock .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .

Q. How to optimize reaction yields for scaled-up synthesis?

  • Catalyst screening : Pd(PPh₃)₄ in Suzuki-Miyaura couplings improves cross-coupling efficiency for aryl-substituted pyrazoles .
  • Reaction monitoring : Use TLC or in-situ IR to track ester hydrolysis and minimize side products .

Methodological Considerations

Q. What strategies mitigate toxicity risks during in vitro/in vivo studies?

  • Acute toxicity screening : Follow OECD guidelines using zebrafish or rodent models. Related pyrazole-carboxylic acids show moderate toxicity (LD₅₀ > 500 mg/kg), requiring PPE during handling .
  • Metabolic profiling : LC-MS/MS identifies potential reactive metabolites (e.g., glutathione adducts) .

Q. How to validate purity for publication-ready data?

  • Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .
  • Chiral HPLC : Essential for enantiopure derivatives, as racemic mixtures may skew bioactivity results .

Q. What are best practices for reproducibility in SAR studies?

  • Library design : Use isosteric replacements (e.g., replacing isopropyl with cyclopropyl) to systematically evaluate steric effects .
  • Data reporting : Include full spectral data (¹H/¹³C NMR, HRMS) and reaction yields in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid

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